molecular formula C10H12O2 B13739371 2-Isobutyl-p-benzoquinone CAS No. 4197-79-9

2-Isobutyl-p-benzoquinone

Cat. No.: B13739371
CAS No.: 4197-79-9
M. Wt: 164.20 g/mol
InChI Key: OHNSLFRMOCCULR-UHFFFAOYSA-N
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Description

2-Isobutyl-p-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is a derivative of p-benzoquinone, where an isobutyl group is attached to the second carbon of the quinone ring. This compound is known for its vibrant color and reactivity, making it significant in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-p-benzoquinone typically involves the oxidation of 2-isobutylphenol. One common method is the use of oxidizing agents such as potassium dichromate (K2Cr2O7) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the quinone structure.

Industrial Production Methods

Industrial production of this compound may involve catalytic oxidation processes. For instance, the catalytic oxidation of 2-isobutylphenol using molecular oxygen in the presence of a copper-based catalyst can be employed. This method is advantageous due to its efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-p-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions typically yield hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinone ring, leading to the formation of various substituted quinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Higher quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted quinones with various functional groups.

Scientific Research Applications

2-Isobutyl-p-benzoquinone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and as a polymerization inhibitor.

Mechanism of Action

The mechanism of action of 2-Isobutyl-p-benzoquinone involves its ability to undergo redox cycling. This compound can accept and donate electrons, making it a potent oxidizing and reducing agent. It can interact with cellular components such as DNA, proteins, and lipids, leading to various biological effects. The molecular targets and pathways involved include oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    p-Benzoquinone: The parent compound with similar redox properties.

    1,4-Naphthoquinone: Another quinone with a larger aromatic system.

    Anthraquinone: A polycyclic quinone with extensive applications in dyes and pigments.

Uniqueness

2-Isobutyl-p-benzoquinone is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This structural modification can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

4197-79-9

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(2-methylpropyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H12O2/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7H,5H2,1-2H3

InChI Key

OHNSLFRMOCCULR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=O)C=CC1=O

Origin of Product

United States

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